3-{[4-(Diphenylmethyl)piperazinyl]carbonyl}chromen-2-one
Overview
Description
3-{[4-(Diphenylmethyl)piperazinyl]carbonyl}chromen-2-one is a complex organic compound with the molecular formula C27H24N2O3. It is known for its unique structure, which combines a piperazine ring with a chromen-2-one moiety.
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria and fungi .
Pharmacokinetics
Similar compounds have been synthesized and their structures characterized by ir, 1h nmr, 13c nmr, and mass spectroscopy . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity, suggesting they may inhibit the growth of these organisms .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Diphenylmethyl)piperazinyl]carbonyl}chromen-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Diphenylmethyl)piperazinyl]carbonyl}chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the chromen-2-one moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and various amines are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
3-{[4-(Diphenylmethyl)piperazinyl]carbonyl}chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and antifungal studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylmethyl)piperazine
- 2H-chromen-2-one derivatives
- N-aryl and N-alkyl piperazine derivatives
Uniqueness
What sets 3-{[4-(Diphenylmethyl)piperazinyl]carbonyl}chromen-2-one apart is its combined structure of a piperazine ring and a chromen-2-one moiety. This unique combination enhances its biological activity and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-26(23-19-22-13-7-8-14-24(22)32-27(23)31)29-17-15-28(16-18-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQQETZHMVCNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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